Ainsliadimer A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ainsliadimer A is a natural selective inhibitor of IKKα/β by covalently binding a conserved cysteine.

Aplicaciones Científicas De Investigación

Unique Structural and Biochemical Properties

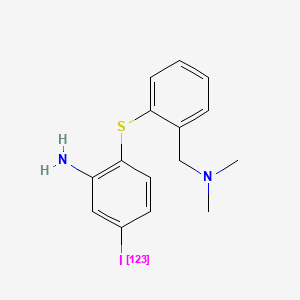

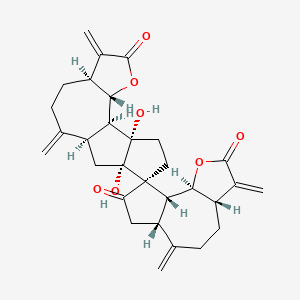

Ainsliadimer A, a distinctive dimeric sesquiterpene lactone isolated from Ainsliaea macrocephala, showcases an unusual carbon skeleton marked by a cyclopentane system interlinking two monomeric sesquiterpene lactone units. This molecular architecture is not just structurally intriguing but also biologically significant due to its potent inhibitory action against nitric oxide production in RAW264.7 cells stimulated by LPS, hinting at its potential anti-inflammatory capabilities (Wu et al., 2008).

Therapeutic Potential in Cancer and Inflammation

Ainsliadimer A has garnered attention for its role in modulating key biochemical pathways involved in cancer and inflammatory diseases. By selectively binding to the conserved cysteine 46 residue of IKKα/β and impeding their activities, Ainsliadimer A manifests a noteworthy inhibitory effect on both canonical and non-canonical NF-κB pathways. This action translates into the induction of cell death in various cancer cell lines and the repression of tumor growth and inflammatory responses in vivo, positioning Ainsliadimer A as a promising candidate for anticancer and anti-inflammatory therapies (Dong et al., 2015).

Synthetic Achievements and Mechanistic Insights

The biomimetic total synthesis of Ainsliadimer A has been accomplished, mirroring its natural biosynthesis process. This synthetic achievement not only underlines the feasibility of recreating complex natural products in a laboratory setting but also opens doors for further pharmacological studies and drug development (Li et al., 2010). Moreover, the mechanism of action of Ainsliadimer A and related oligomeric sesquiterpene lactones has been elucidated, revealing its potent anti-inflammatory activity by targeting previously unexplored allosteric sites in the NF-κB signaling pathway (Li et al., 2016).

Addressing Cancer via Targeting Antioxidant Enzymes

In a pivotal study, Ainsliadimer A was found to directly target peroxiredoxin 1 and 2 (PRDX1 and PRDX2), crucial members of the antioxidant enzyme family. By inhibiting their peroxidase activities, Ainsliadimer A elevates intracellular ROS levels, leading to oxidative stress and impaired mitochondrial function. This cascade of molecular events culminates in the inhibition of colorectal cancer cell proliferation and induction of apoptosis, underscoring the therapeutic potential of Ainsliadimer A in cancer treatment (Lv et al., 2023).

Propiedades

Número CAS |

1039431-94-1 |

|---|---|

Nombre del producto |

Ainsliadimer A |

Fórmula molecular |

C30H34O7 |

Peso molecular |

506.6 |

Nombre IUPAC |

(3aR,3a'R,6aS,6a'S,7a'R,9S,9aS,9bR,10a'R,10b'R,10c'R)-7a',10a'-dihydroxy-3,3',6,6'-tetramethyleneicosahydro-2H-spiro[azuleno[4,5-b]furan-9,8'-cyclopenta[2,3]azuleno[4,5-b]furan]-2,2',8(3H,3'H)-trione |

InChI |

InChI=1S/C30H34O7/c1-13-5-7-17-15(3)26(32)36-24(17)22-19(13)11-21(31)28(22)9-10-29(34)23-20(12-30(28,29)35)14(2)6-8-18-16(4)27(33)37-25(18)23/h17-20,22-25,34-35H,1-12H2/t17-,18-,19-,20-,22-,23-,24-,25-,28+,29-,30-/m1/s1 |

Clave InChI |

QYIHABZOQGFHJO-FUNKSDCQSA-N |

SMILES |

O=C(O[C@@H]([C@@H]1[C@@]2([C@]([C@](CC2)(O)[C@H]3[C@@H]([C@H](CC4)C5=C)OC5=O)(O)C[C@@H]3C4=C)C(C[C@H]61)=O)[C@@H]7CCC6=C)C7=C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(+)-Ainsliadimer A; Ainsliadimer A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)